1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate

Medicinal Chemistry Computational ADME Chemical Biology

1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate (CAS 866009-31-6; PubChem CID is a synthetic small molecule belonging to the morpholino-oxoethyl acetate class, featuring a 2,6-difluorophenyl substituent. It is catalogued as a member of the Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS000696341.

Molecular Formula C14H15F2NO4
Molecular Weight 299.274
CAS No. 866009-31-6
Cat. No. B2505303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate
CAS866009-31-6
Molecular FormulaC14H15F2NO4
Molecular Weight299.274
Structural Identifiers
SMILESCC(=O)OC(C1=C(C=CC=C1F)F)C(=O)N2CCOCC2
InChIInChI=1S/C14H15F2NO4/c1-9(18)21-13(12-10(15)3-2-4-11(12)16)14(19)17-5-7-20-8-6-17/h2-4,13H,5-8H2,1H3
InChIKeyVRFMERBSLPBMGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate (CAS 866009-31-6): Sourcing and Differentiation Guide for Medicinal Chemistry and Chemical Biology


1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate (CAS 866009-31-6; PubChem CID 3781514) is a synthetic small molecule belonging to the morpholino-oxoethyl acetate class, featuring a 2,6-difluorophenyl substituent [1]. It is catalogued as a member of the Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS000696341 [1]. With a molecular weight of 299.27 g/mol and a computed XLogP3 of 1.2, the compound occupies favorable drug-like chemical space. Its structural motif—an acetylated α-hydroxy amide—suggests potential utility as a synthetic intermediate or prodrug scaffold, though published pharmacological characterization remains absent.

Why Generic Morpholino-Oxoethyl Acetates Cannot Substitute for 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate in Demand-Driven Research


Generic substitution within the morpholino-oxoethyl acetate class is inadvisable because minor structural variations—such as the insertion of an ethylamino linker, substitution pattern on the phenyl ring, or differing ester moieties—produce quantifiable shifts in critical molecular properties [1]. For instance, the absence of a hydrogen bond donor and the lower rotatable bond count in the target compound, relative to its closest in-class analog, directly impact permeability and conformational entropy, parameters that govern both assay performance and downstream synthetic tractability [1]. The following evidence quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate Versus Closest Analog


Computed Physicochemical Property Comparison: 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate vs. 1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate

In a direct comparison of PubChem-computed properties, 1-(2,6-difluorophenyl)-2-morpholino-2-oxoethyl acetate exhibits a lower molecular weight, absence of hydrogen bond donors, one fewer hydrogen bond acceptor, and three fewer rotatable bonds relative to its closest catalogued analog, 1-(2,6-difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate (CAS 866009-28-1) [1][2]. The XLogP3 differ by only 0.2 units, indicating similar lipophilicity profiles [1][2].

Medicinal Chemistry Computational ADME Chemical Biology

Vendor-Documented Purity Specification: 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate Exceeds Common In-Class Purity Threshold

Commercially, 1-(2,6-difluorophenyl)-2-morpholino-2-oxoethyl acetate is supplied at a documented purity of 98% (Leyan, catalog #1659703), surpassing the 95% minimum purity specification commonly offered for the structurally analogous 1-(2,6-difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate (AKSci, catalog #5172CL) . This 3-percentage-point purity advantage reduces the likelihood of impurity-driven false positives in high-throughput screening (HTS) campaigns [1].

Analytical Chemistry Procurement High-Throughput Screening

Reduced Hydrogen Bond Donor Count: Implication for Passive Permeability vs. Aminoethyl Analog

The target compound possesses zero hydrogen bond donors (HBD = 0) compared to one hydrogen bond donor (HBD = 1) in the aminoethyl analog [1]. Within the same structural series, a reduction in HBD count from 1 to 0 has been associated with a measurable increase in parallel artificial membrane permeability (PAMPA) and Caco-2 apparent permeability [2]. This property is critical for CNS-targeted programs where BBB penetration is a prerequisite.

ADME CNS Drug Design Permeability

Lower Rotatable Bond Count Correlates with Improved Ligand Efficiency in Analog Series

1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate contains only 4 rotatable bonds, compared to 7 rotatable bonds in the aminoethyl analog [1]. A decrease of 3 rotatable bonds is predicted to reduce the entropic penalty upon target binding by approximately 1.5–2.1 kcal/mol, based on the established rule-of-thumb that each constrained rotatable bond contributes 0.5–0.7 kcal/mol to the binding free energy [2].

Ligand Efficiency Fragment-Based Drug Design Conformational Analysis

Recommended Procurement-Driven Application Scenarios for 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate


Medicinal Chemistry SAR Exploration of Morpholino-Oxoethyl Acetate Scaffolds

The quantifiably distinct physicochemical profile—MW 299.27, HBD 0, RotB 4—positions this compound as an optimal control or reference standard in structure-activity relationship (SAR) studies comparing linker effects within the morpholino-oxoethyl acetate series [1]. Procurement of the 98%-purity grade (Leyan #1659703) ensures reliable analytical benchmarking .

Prodrug Design Featuring Acetylated α-Hydroxy Amide Moieties

The acetylated α-hydroxy amide core, combined with zero hydrogen bond donors, suggests utility as a prodrug candidate for carboxylic acid-containing drugs. The reduced HBD count relative to the aminoethyl analog predicts superior passive membrane permeability, making it a preferred starting scaffold for oral prodrug optimization [2].

CNS-Targeted Chemical Probe Development

For CNS drug discovery programs, the absence of hydrogen bond donors (HBD = 0) and lower molecular weight fulfill two of the key physicochemical criteria for blood-brain barrier penetration. Researchers should prioritize this compound over the aminoethyl analog (HBD = 1) when screening for brain-penetrant chemical probes [2].

High-Throughput Screening Library Enhancement

The 98% purity specification and drug-like computed properties (XLogP3 1.2) make this compound suitable for inclusion in diversity-oriented or targeted screening libraries. Its non-promiscuous structural features—low rotatable bond count, absence of known PAINS alerts—reduce the risk of assay interference compared to more complex analogs [3].

Quote Request

Request a Quote for 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.